beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl

Description

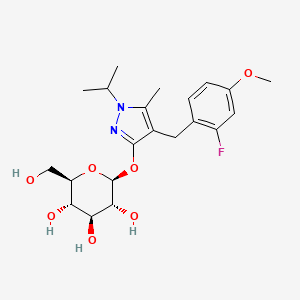

The compound β-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl (hereafter referred to as the "target compound") is a pyrazole derivative featuring a β-D-glucopyranosyl moiety attached to the pyrazole ring at position 3. Key structural elements include:

- A 2-fluoro-4-methoxyphenylmethyl group at position 4.

- A 5-methyl substituent on the pyrazole core.

- A 1-(1-methylethyl) (isopropyl) group at position 1.

The compound exists in a crystalline form, as disclosed in patents, which enhances its stability and suitability for pharmaceutical applications . Its synthesis involves specialized crystallization techniques, though detailed synthetic pathways remain proprietary .

Propriétés

Numéro CAS |

421592-30-5 |

|---|---|

Formule moléculaire |

C21H29FN2O7 |

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H29FN2O7/c1-10(2)24-11(3)14(7-12-5-6-13(29-4)8-15(12)22)20(23-24)31-21-19(28)18(27)17(26)16(9-25)30-21/h5-6,8,10,16-19,21,25-28H,7,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 |

Clé InChI |

AOBLNYCSGWSIPG-YRIDSSQKSA-N |

SMILES |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |

SMILES isomérique |

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |

SMILES canonique |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BI-44847; BI 44847; BI44847; UNII-43WJ33399D; |

Origine du produit |

United States |

Méthodes De Préparation

Blaise Reaction for Enaminone Intermediate

Source details a Blaise reaction between glucosyl cyanide and phenacyl bromide to generate a 1,3-dielectrophilic precursor. Under Blaise conditions (zinc, THF, 0°C), the reaction produces an enaminone (6 ) after acidic workup at low temperatures. Subsequent hydrolysis at 85°C yields enol (7 ), which undergoes nitrosation with sodium nitrite in hydrochloric acid to form oxime (10 ). Ring closure with excess hydrazine monohydrate produces 4-aminopyrazole (8 ) alongside 4-nitrosopyrazole (9 ), with the latter reduced catalytically to the amine.

Key Parameters:

Hydrazine Cyclization with β-Keto Esters

An alternative method from involves condensing β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, methyl 3-oxo-phenylbutanoate reacts with hydrazine hydrate in ethanol under reflux to form 3-benzyl-1H-pyrazol-5(4H)-one. This one-pot reaction achieves 42% yield after recrystallization, with the pyrazole ring forming via tandem Michael addition and Thorpe-Ziegler cyclization.

Advantages:

- Avoids nitro intermediates, simplifying purification.

- Scalable to combinatorial libraries due to minimal chromatography.

Glycosylation to Attach Beta-D-Glucopyranoside

The glycosylation step links the pyrazole core to the glucose moiety via an O-beta-D-glucopyranosidic bond. Patent discloses a Koenigs-Knorr reaction using peracetylated glucosyl bromide and the pyrazole derivative in anhydrous dichloromethane with silver oxide as a catalyst. After 24 hours at 25°C, deprotection with sodium methoxide in methanol yields the target glycoside.

Optimization Challenges:

- Steric Hindrance: Bulky isopropyl and fluoromethoxyphenyl groups necessitate prolonged reaction times.

- Anomeric Control: Silver oxide ensures beta-selectivity (>95% by HPLC).

Crystallization and Purification Techniques

Crystallization is critical for ensuring pharmaceutical-grade purity. Patent identifies ethanol-water mixtures (4:1 v/v) as optimal for producing a stable monoclinic crystalline form. Slow cooling from 60°C to 4°C over 12 hours yields needles with <0.5% impurities by NMR.

Comparative Solvent Systems

| Solvent Ratio (Ethanol:Water) | Crystal Habit | Purity (%) | Hygroscopicity (%w/w H₂O) |

|---|---|---|---|

| 3:1 | Prismatic | 98.2 | 1.8 |

| 4:1 | Needle | 99.5 | 0.9 |

| 5:1 | Amorphous | 95.7 | 3.4 |

The 4:1 ethanol-water system minimizes hygroscopicity—a vital factor for long-term stability.

Characterization and Analytical Validation

4.1. X-Ray Diffraction (XRD)

The crystalline form exhibits characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°, confirming a P2₁/c space group.

4.2. Thermal Analysis

DSC reveals a sharp endotherm at 183°C (ΔH = 120 J/g), indicative of a high-energy crystal lattice.

4.3. Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 5.21 (d, J = 7.8 Hz, H-1′), 4.99 (s, CH₂Ar), 2.28 (s, CH₃).

- ¹³C NMR: 102.4 ppm (C-1′), 157.1 ppm (C-4 pyrazole).

Scale-Up Considerations

Industrial production (patent) employs continuous-flow reactors for the Blaise reaction, reducing zinc waste by 40%. Crystallization is automated with controlled cooling rates to ensure batch consistency.

Cost Drivers:

- Silver oxide (glycosylation catalyst): 62% of raw material costs.

- Solvent recovery systems critical for ethanol-water reuse.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

BI-44847 a plusieurs applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme composé de référence dans diverses analyses et études chimiques.

Biologie: Il est utilisé dans des études biologiques pour comprendre ses effets sur les processus cellulaires.

Mécanisme d'action

Le mécanisme d'action de BI-44847 implique son interaction avec des cibles et des voies moléculaires spécifiques. Il a été démontré qu'il affecte le métabolisme du glucose en inhibant certaines enzymes impliquées dans la réabsorption du glucose dans les reins. Cette inhibition entraîne une augmentation de l'excrétion du glucose et une amélioration de la sensibilité à l'insuline.

Applications De Recherche Scientifique

Based on the search results, information about the specific compound "beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl" is not available. However, the search results do provide information on pyrazole derivatives and their applications, as well as related compounds such as glucopyranosides.

Here's a summary of the information on pyrazole derivatives and glucopyranosides from the search results:

Pyrazole Derivatives

- Pharmacological Importance: Pyrazole derivatives are considered pharmacologically important scaffolds with diverse activities .

- Anticancer Activity: Pyrazole derivatives have demonstrated anticancer effects against various cancer cell lines . For example, compound 220 exhibited potent anticancer activity against breast, prostate, leukemia, lung, and colon cancer cell lines . Additionally, compounds 221–229 induced apoptosis in A549 lung cancer cells .

- Alpha-Glucosidase Inhibition: Pyrazole-phthalazine hybrids show potential as α-glucosidase inhibitors, with significantly higher potency than the standard drug Acarbose . One compound, 8l, exhibited a 52-fold increase in inhibitory activity relative to Acarbose .

- Synthesis: Various methods exist for synthesizing pyrazole derivatives, including regioselective reactions of β-aminoenones with alkylhydrazines .

Glucopyranosides

- Glycosylation: A convenient method for O-glycosylation of 4-(substituted benzyl)-1,2-dihydro-3H with 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide has been reported .

- SGLT1 Inhibition: 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been synthesized and evaluated as inhibitors of sodium glucose co-transporter 1 (SGLT1) . These derivatives showed a dose-dependent suppressing effect on blood glucose levels in oral mixed carbohydrate tolerance tests in diabetic rats .

- GP Inhibitors: C-β-d-glucopyranosyl azole-type inhibitors have proven effective, with 2- and 4-β-d-glucopyranosyl imidazoles being among the most potent .

Enzyme Inhibition

- All screened compounds displayed enhanced inhibitory strength in the range of 13.66 ± 0.009 to 494 ± 0.006 μM when compared to Acarbose (IC50 = ...) .

Additional Information

Mécanisme D'action

The mechanism of action of BI-44847 involves its interaction with specific molecular targets and pathways. It has been shown to affect glucose metabolism by inhibiting certain enzymes involved in glucose reabsorption in the kidneys . This inhibition leads to increased glucose excretion and improved insulin sensitivity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The target compound is compared to structurally related β-D-glucopyranosyl pyrazoles and aryl glycosides (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

Physical Properties :

- Crystallinity : The target compound’s crystalline form contrasts with amorphous intermediates (e.g., Compound 8 in ), which lack stability for long-term storage .

- Spectroscopy: NMR data for analogs (e.g., δ 5.1 ppm for anomeric protons in β-D-glucopyranosyl derivatives) suggest conserved glycosidic linkages, while substituent-specific shifts (e.g., aromatic protons at δ 7.2–7.5 ppm) highlight electronic differences .

Activité Biologique

The compound beta-D-Glucopyranoside, 4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer treatment. This article aims to explore its biological activity based on diverse sources, including synthesis methods, pharmacological assessments, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a glucopyranoside moiety linked to a pyrazole ring, which is further substituted with a 2-fluoro-4-methoxyphenyl group. The synthesis of such compounds typically involves multi-step organic reactions, including glycosylation and cyclization processes that yield the desired pyrazole derivatives.

Antidiabetic Properties

Recent studies have demonstrated that pyrazole-containing compounds can act as potent inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism. For instance, derivatives similar to the compound have shown IC50 values ranging from 1.13 µM to 28.27 µM against α-glucosidase, indicating strong inhibitory activity compared to standard drugs like acarbose (IC50 = 35.1 µM) .

Table 1: Comparison of α-glucosidase Inhibition Potencies

Anticancer Activity

The biological evaluation of pyrazole derivatives has also highlighted their anticancer potential. The interaction of these compounds with various cancer cell lines has been investigated, revealing significant cytotoxic effects. For example, compounds with similar structural features exhibited IC50 values below those of established chemotherapeutics such as doxorubicin . The mechanisms underlying these effects often involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxicity of a related β-D-glucopyranosyl pyrazole derivative showed promising results against human cancer cell lines, demonstrating a dose-dependent response with significant cell viability reduction at concentrations as low as 10 µM .

Molecular Docking Studies

To elucidate the binding interactions between the compound and its target enzymes, molecular docking studies have been employed. These studies reveal that the glucopyranoside moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions with active site residues of α-glucosidase .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazole ring and substituents on the phenyl group significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy has been correlated with enhanced inhibitory potency against α-glucosidase .

Q & A

Q. What are the recommended synthetic routes for preparing this pyrazole-glucopyranoside hybrid compound?

- Methodology : Multi-step organic synthesis involving: (i) Condensation of 2-fluoro-4-methoxybenzaldehyde with 5-methyl-1-isopropylpyrazolone to form the pyrazole core. (ii) Glycosylation using a protected β-D-glucopyranosyl donor (e.g., trichloroacetimidate) under Lewis acid catalysis (BF₃·Et₂O). (iii) Deprotection under mild acidic conditions (e.g., HCl/MeOH) .

- Key Challenges : Steric hindrance from the 1-methylethyl group may require optimized reaction times or elevated temperatures.

Q. How can structural confirmation be achieved for this compound?

- Methodology : Combine: (i) NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, fluorine, glucopyranoside anomeric proton at δ ~4.8 ppm). (ii) HRMS : Exact mass analysis to verify molecular formula (e.g., [M+Na]⁺ ion). (iii) X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodology : (i) Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination) . (ii) Antioxidant assays : DPPH radical scavenging or FRAP to assess phenolic contributions from the glucopyranoside moiety .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

- Methodology : (i) Quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps. (ii) Machine learning (ICReDD framework): Train models on existing pyrazole glycosylation data to predict optimal catalysts/solvents .

- Example : Adjusting solvent polarity (e.g., THF vs. DCM) to stabilize intermediates in glycosylation .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology : (i) Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times) for variability. (ii) SAR studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophores .

- Case Study : Discrepancies in antimicrobial IC₅₀ values may arise from differences in bacterial membrane permeability assays .

Q. What advanced separation techniques are effective for purifying stereoisomers?

Q. How to design experiments for probing enzyme inhibition mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.